Tryptanthrin
Overview
Description
Tryptanthrin (indolo [2,1-b]quinazolin-6,12-dione) is a natural indole quinazoline alkaloid that is isolated from Chinese medicinal plants such as Strobilanthes cusia, Polygonum tinctorium, and Isatis tinctorial . It exhibits a wide range of biological and pharmacological activities, including anti-tumor , anti-inflammatory , anti-tubercular , antimicrobial , and antiviral properties .
Synthesis Analysis
Tryptanthrin was synthesized through a two-step reaction of oxidation and condensation in a one-pot method, with isatin and sodium hypochlorite as starting materials . The influence of sodium hypochlorite, acetonitrile dosage, oxidation reaction temperature, and reaction time on the yield of the target product during the reaction was investigated .
Molecular Structure Analysis
Tryptanthrin is characterized by an indolo [2,1-b]quinazoline core .
Chemical Reactions Analysis
Tryptanthrin was synthesized through a two-step reaction of oxidation and condensation in a one-pot method, with isatin and sodium hypochlorite as starting materials . The influence of sodium hypochlorite, acetonitrile dosage, oxidation reaction temperature, and reaction time on the yield of the target product during the reaction was investigated .
Scientific Research Applications
Therapeutic Effects in Inflammatory Diseases
Tryptanthrin has shown potential in treating inflammatory conditions. For instance, it ameliorated symptoms in a mouse model of inflammatory bowel disease (IBD), reducing colon damage and weight loss, and improving survival rates in mice with colitis induced by dextran sodium sulfate (Micallef et al., 2002). Additionally, it inhibited the development of allergic diseases by suppressing Th2 development and IgE-mediated degranulation in rat basophilic leukemia cells (Iwaki et al., 2011).
Antimicrobial Activity
Tryptanthrin displays significant antimicrobial activity. It showed therapeutic potential against various pathogenic organisms, including Escherichia coli, where it inhibited growth and decreased viability at low concentrations (Bandekar et al., 2010).
Anti-Tumor Properties
Research indicates that tryptanthrin has potent anti-tumor effects. It induced apoptosis and differentiation in leukemia cells and showed proliferation-attenuating effects on the human chronic myeloid leukemia K562 cell line (Kimoto et al., 2001; Miao et al., 2011). Tryptanthrin also inhibited tumor growth in breast cancer models, modulating the inflammatory tumor microenvironment (Zeng et al., 2020).
Analgesic and Anti-inflammatory Activity
Tryptanthrin demonstrated significant analgesic and anti-inflammatory effects. It inhibited oedema and pain formation in various models, showing higher effects than some conventional drugs (Obafemi et al., 2020).
Effects on Viral and Fungal Infections
It showed good antiviral activities against tobacco mosaic virus and broad-spectrum fungicidal activities, indicating its potential as a novel antiviral and anti-phytopathogenic-fungus agent (Hao et al., 2020).
Impact on Vascular Inflammation
Tryptanthrin suppressed CXCL10 expression in human umbilical vein endothelial cells, indicating its utility in regulating vascular inflammation (Kawaguchi et al., 2020).
Cytoprotective Effects
It also showed cytoprotective effects against oxidative stress-mediated apoptosis, suggesting its therapeutic potential in oxidative injury treatments (Jung et al., 2017).
Safety And Hazards
Future Directions
Tryptanthrin and its derivatives have shown promising results in inhibiting the proliferation of non-small cell lung cancer (NSCLC) cells, inducing cell apoptosis, and triggering autophagy . Moreover, Tryptanthrin and Tryptanthrin-6-Oxime have shown therapeutic effects in models of Rheumatoid Arthritis . These results suggest that Tryptanthrin and its derivatives could be potential new directions for the pursuit of novel treatments for various diseases .
properties
IUPAC Name |
indolo[2,1-b]quinazoline-6,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O2/c18-13-10-6-2-4-8-12(10)17-14(13)16-11-7-3-1-5-9(11)15(17)19/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQVWGVXDIPORV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=O)C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157431 | |
Record name | Tryptanthrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolo[2,1-b]quinazoline-6,12-dione | |
CAS RN |
13220-57-0 | |
Record name | Tryptanthrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13220-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tryptanthrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tryptanthrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tryptanthrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRYPTANTHRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6E3F2U66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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